

An In-Depth Technical Guide to (R)-3-Methylpiperazin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-3-Methylpiperazin-2-one

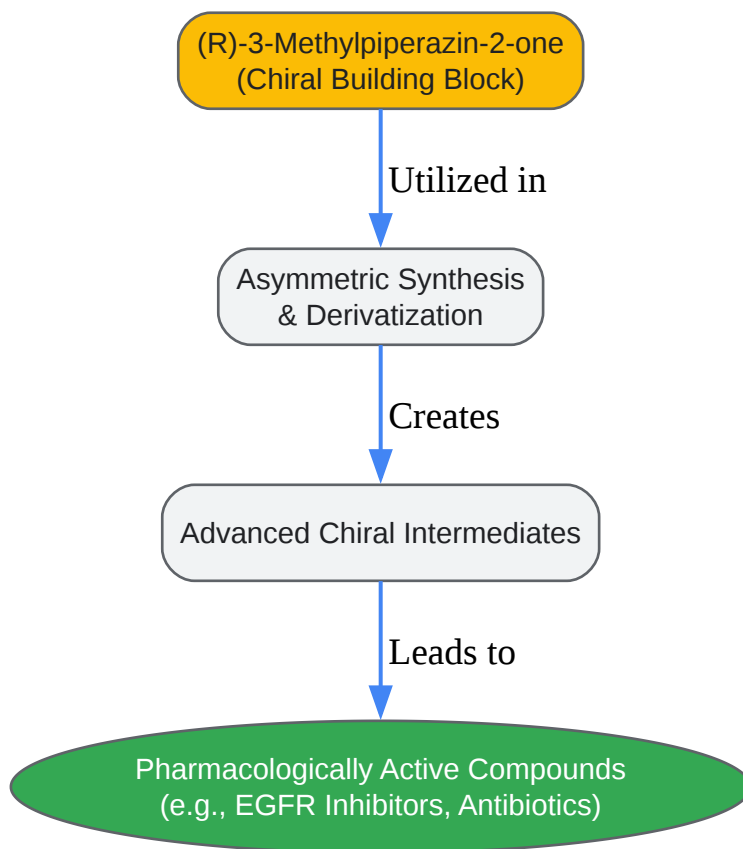
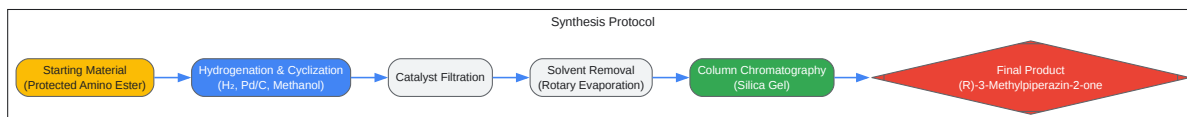
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Abstract: This document provides a comprehensive technical overview of **(R)-3-Methylpiperazin-2-one**, a pivotal chiral building block in modern medicinal chemistry and drug development. It details the compound's fundamental chemical and physical properties, outlines common synthetic strategies with a specific experimental protocol, discusses its applications as a pharmacophore, and covers analytical methods for quality control. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who utilize chiral intermediates for the synthesis of complex, single-enantiomer therapeutic agents.

Chemical Identity and Structure

(R)-3-Methylpiperazin-2-one is a heterocyclic derivative featuring a six-membered piperazinone ring with a chiral center at the C3 position.^{[1][2]} This defined stereochemistry is critical for its application in developing stereospecific pharmaceuticals.^[1]



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References

- 1. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]

- 2. (R)-3-Methylpiperazin-2-one | 922178-61-8 [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (R)-3-Methylpiperazin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152332#r-3-methylpiperazin-2-one-fundamental-properties]

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